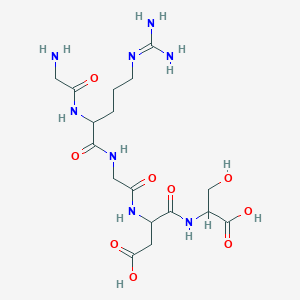
DMT-2M-O-Me-rG(ib)amidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-2M-O-Me-rG(ib)amidite: is a modified guanosine derivative used in the synthesis of oligonucleotides. This compound is characterized by the presence of a 2’-O-methyl group and a dimethoxytrityl (DMT) protecting group at the 5’ position. It is commonly used in the field of nucleic acid chemistry due to its enhanced stability and resistance to enzymatic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMT-2M-O-Me-rG(ib)amidite involves multiple steps, starting from guanosineThe reaction conditions typically involve the use of aliphatic amines such as methylamine for deprotection .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: DMT-2M-O-Me-rG(ib)amidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to form the stable phosphate triester.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Trichloroacetic acid in dichloromethane for DMT deprotection.
Major Products: The major products formed from these reactions include the fully protected nucleoside phosphoramidite and the deprotected nucleoside ready for incorporation into oligonucleotides .
Scientific Research Applications
Chemistry: DMT-2M-O-Me-rG(ib)amidite is used in the synthesis of modified oligonucleotides, which are essential tools in molecular biology and genetic research .
Biology: In biological research, this compound is used to create nucleic acid probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques .
Medicine: In the medical field, modified oligonucleotides synthesized using this compound are used in antisense therapies and RNA interference (RNAi) technologies .
Industry: Industrially, this compound is used in the production of diagnostic probes and therapeutic oligonucleotides .
Mechanism of Action
Mechanism: DMT-2M-O-Me-rG(ib)amidite exerts its effects by incorporating into oligonucleotides, enhancing their stability and resistance to nucleases. The 2’-O-methyl group provides steric hindrance, preventing enzymatic degradation .
Molecular Targets and Pathways: The primary molecular targets are nucleic acids, where the modified oligonucleotides can bind to complementary sequences, inhibiting gene expression or modifying genetic information .
Comparison with Similar Compounds
- DMT-2’-O-Methyl-rA(bz) Phosphoramidite
- DMT-2’-O-Methyl-rC(ac) Phosphoramidite
- DMT-2’-O-Methyl-rU Phosphoramidite
Uniqueness: DMT-2M-O-Me-rG(ib)amidite is unique due to its specific modifications, which provide enhanced stability and resistance to enzymatic degradation compared to other similar compounds .
Properties
Molecular Formula |
C47H60N7O10P |
|---|---|
Molecular Weight |
914.0 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56) |
InChI Key |
LADCDGNEBIQAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13388431.png)
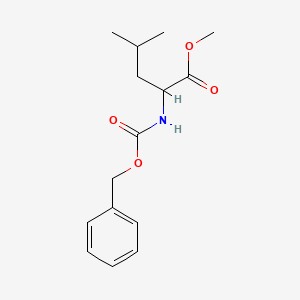
![2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B13388438.png)
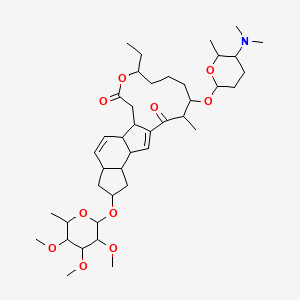
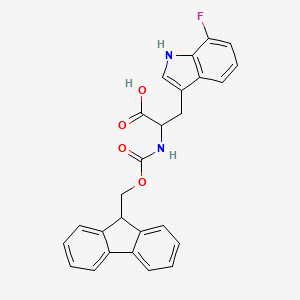
![Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13388474.png)
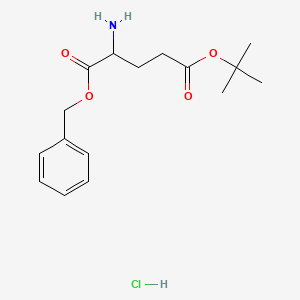
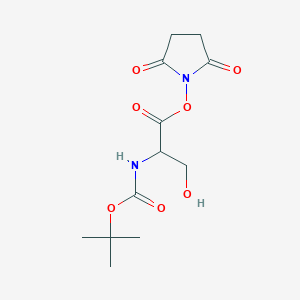
![Methyl 4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13388490.png)
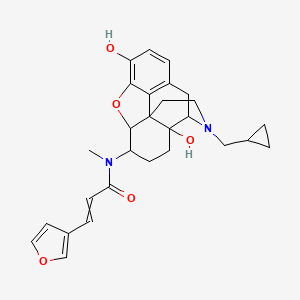
![13,16-Di(butan-2-yl)-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B13388500.png)
![4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13388502.png)
